molecular formula C9H5BrIN B1383054 3-Bromo-7-iodoquinoline CAS No. 1354223-46-3

3-Bromo-7-iodoquinoline

Cat. No. B1383054
CAS RN: 1354223-46-3
M. Wt: 333.95 g/mol
InChI Key: BUYRRYFIHUENHV-UHFFFAOYSA-N
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Description

3-Bromo-7-iodoquinoline is a compound with the molecular formula C9H5BrIN . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of 3-Bromo-7-iodoquinoline and its derivatives has been achieved through various methods. One such method involves the Suzuki coupling reaction . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic chemistry to synthesize various organic compounds .


Molecular Structure Analysis

The molecular structure of 3-Bromo-7-iodoquinoline is represented by the InChI code 1S/C9H5BrIN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H . This indicates the presence of a quinoline core structure with bromine and iodine substituents at the 3rd and 7th positions respectively .


Chemical Reactions Analysis

Quinoline, the core structure of 3-Bromo-7-iodoquinoline, is known to undergo various chemical reactions. It forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

3-Bromo-7-iodoquinoline is a solid substance with a molecular weight of 333.95 . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

3-Bromo-7-iodoquinoline: is a vital scaffold in drug discovery due to its structural significance in medicinal chemistry . It serves as a core structure for synthesizing various biologically active compounds. Its derivatives are explored for potential therapeutic effects, including antimalarial, antibacterial, and anticancer activities.

Organic Synthesis

This compound is used extensively in synthetic organic chemistry for constructing complex molecules . Its reactivity allows for various substitutions and transformations, enabling the synthesis of a wide range of quinoline derivatives with diverse properties and applications.

Agrochemical Research

Quinoline derivatives, including 3-Bromo-7-iodoquinoline , find applications in agrochemicals . They are used in the development of new pesticides and herbicides, contributing to the agricultural industry by protecting crops from pests and diseases.

Material Science

In the field of material science, 3-Bromo-7-iodoquinoline is utilized for developing organic electronic materials . Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Photocatalytic Applications

The compound’s structure is conducive to photocatalytic reactions, which are essential in green chemistry for the synthesis of environmentally friendly products . It can be used to catalyze reactions under light irradiation, reducing the need for harsh chemicals.

Bio-organic and Bio-organometallic Chemistry

3-Bromo-7-iodoquinoline: is also significant in bio-organic and bio-organometallic studies . It helps in understanding the interaction between organic molecules and metals, which is crucial for the development of new catalysts and biomedical applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline and its derivatives, including 3-Bromo-7-iodoquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery . Future research may focus on the synthesis of novel quinoline derivatives and the exploration of their biological activities .

properties

IUPAC Name

3-bromo-7-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYRRYFIHUENHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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